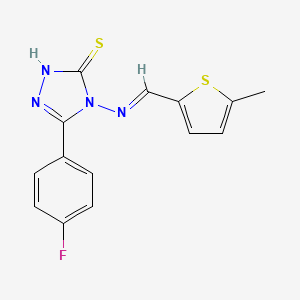
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a naphthyl group through a hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the benzimidazol-2-ylsulfanyl group.
Hydrazide Formation: The acetohydrazide moiety is introduced through the reaction of the thioether with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-naphthaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the benzimidazole ring.
Reduction: Reduction reactions could target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The benzimidazole and naphthyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds with benzimidazole and naphthyl groups often exhibit antimicrobial properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: The compound could be investigated for its potential anticancer properties due to its structural features.
Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide would depend on its specific application. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential biochemical pathways.
相似化合物的比较
Similar Compounds
2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide: Lacks the naphthyl group but shares the benzimidazole and hydrazide moieties.
N’-(1-(2-Naphthyl)ethylidene)acetohydrazide: Contains the naphthyl and hydrazide groups but lacks the benzimidazole moiety.
Uniqueness
The unique combination of benzimidazole, naphthyl, and hydrazide groups in 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C21H18N4OS |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H18N4OS/c1-14(16-11-10-15-6-2-3-7-17(15)12-16)24-25-20(26)13-27-21-22-18-8-4-5-9-19(18)23-21/h2-12H,13H2,1H3,(H,22,23)(H,25,26)/b24-14+ |
InChI 键 |
SPLWHTCAIACZRJ-ZVHZXABRSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019878.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019888.png)

![5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019893.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019904.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019905.png)



![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019935.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019937.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12019946.png)

